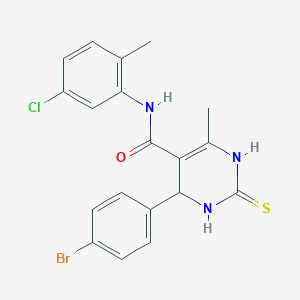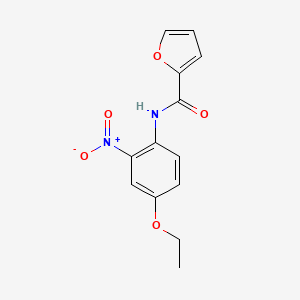
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide, also known as ETP-46464, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound was first synthesized in 2008 and has since been the subject of numerous studies investigating its potential as an anti-cancer agent.
作用機序
The mechanism of action of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide involves the inhibition of MTH1, which is responsible for the hydrolysis of oxidized nucleotides. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides, which in turn induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In addition, N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide is its potent anti-cancer activity, which has been demonstrated in a variety of cancer cell lines. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could improve its availability for research and clinical use. Another area of research is the investigation of the potential use of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide in combination with other anti-cancer agents, which could enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide and its potential as a cancer therapy.
合成法
The synthesis of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide involves a multi-step process that begins with the reaction of 2-bromo-3-nitropyridine with 2-aminobenzonitrile to form 2,3-di-2-pyridinylquinoxaline. This intermediate is then reacted with thiomorpholine-4-carboxylic acid to produce N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
科学的研究の応用
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide has been shown to have potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of a protein called MTH1, which is involved in the maintenance of cellular redox balance. By disrupting this process, N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide induces oxidative stress in cancer cells, leading to cell death.
特性
IUPAC Name |
N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6OS/c30-23(29-11-13-31-14-12-29)26-16-7-8-17-20(15-16)28-22(19-6-2-4-10-25-19)21(27-17)18-5-1-3-9-24-18/h1-10,15H,11-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYFQYDVGXLSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7033284 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)

![N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130191.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)


![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)

![2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)

![2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
![1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5130252.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)